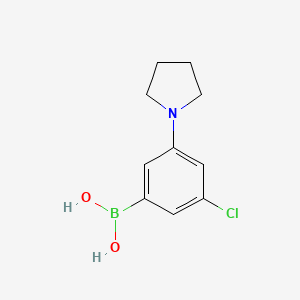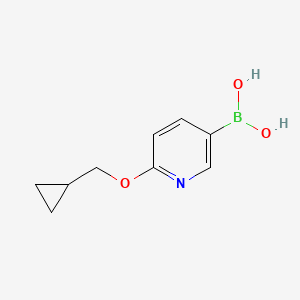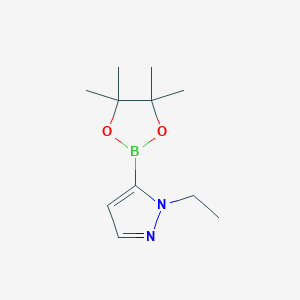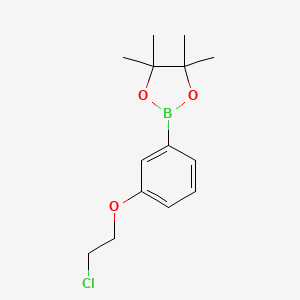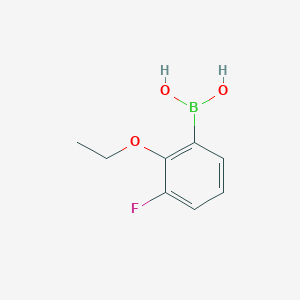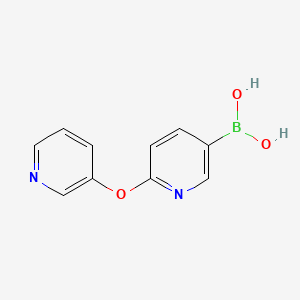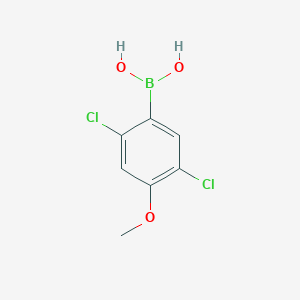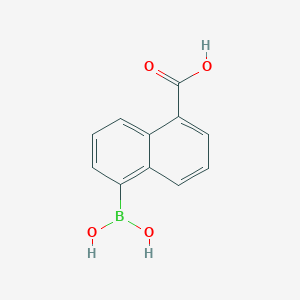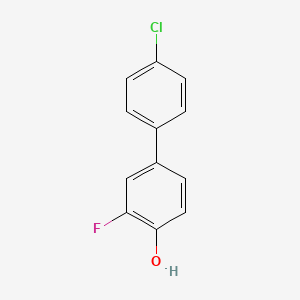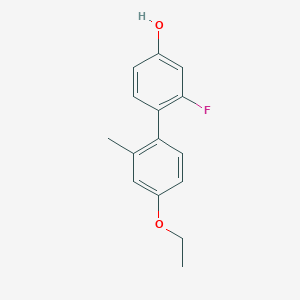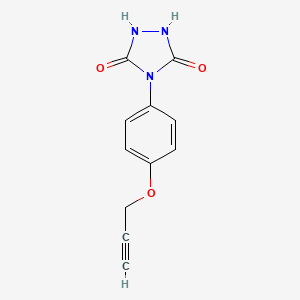
PTAD-炔烃
描述
PTAD-Alkyne is a selective bioconjugation reagent used for the modification of tyrosine residues with a terminal alkyne . It has been shown to selectively introduce poly (ethylene glycol) or PEG chains onto proteins with surface-exposed tyrosine residues . PTAD-Alkyne has also been used in the formation of antibody-drug conjugates .
Synthesis Analysis
The synthesis of alkynes, like PTAD-Alkyne, often takes advantage of the acidity of the σC−H bond of terminal alkynes . The terminal carbon is sp-hybridized, making it more electronegative and allowing it to hold its electrons closer to the nucleus .
Molecular Structure Analysis
PTAD-Alkyne has an empirical formula of C11H9N3O3 and a molecular weight of 231.21 . Its structure includes a 1,2,4-triazolidine-3,5-dione ring attached to a phenyl group, which is further connected to a prop-2-yn-1-yloxy group .
Chemical Reactions Analysis
PTAD-Alkyne is used in the copper-catalyzed azide/alkyne click chemistry reaction with an azide-containing compound or biomolecule . This reaction allows for the modification of tyrosine residues with a terminal alkyne .
Physical And Chemical Properties Analysis
Alkynes, like PTAD-Alkyne, are generally nonpolar and have slight solubility in polar solvents, but are insoluble in water . They have slightly higher boiling points compared to alkanes and alkenes . PTAD-Alkyne is a solid with a melting point between 176-181 °C .
科学研究应用
不对称环丙烯化
Rh2(S-PTAD)4 作为不对称环丙烯化芳基炔烃的有效催化剂,使用硅氧基乙烯基重氮乙酸酯作为类卡宾前体。此过程可以获得带有双生受体基团的高度对映富集的环丙烯,然后它们经历区域选择性铑 (II) 催化的环扩大成呋喃(Briones & Davies, 2011)。
三唑并环嗪和环嗪的合成
C,C,N-三芳基烯酮亚胺和 C-烷基-C,N-二芳基烯酮亚胺与 PTAD 反应导致合成 1,2,4-三唑并[1,2-a]环嗪,带有悬垂的三唑并二酮基团。此过程涉及 Diels-Alder/烯烃序列,随后用氢氧化钾处理得到 3-氨基环嗪 (Alajarín 等,2009)。
铂催化的氢化硅烷化反应
铂催化的硅烷添加到官能团(例如烯烃、炔烃、羰基和醇)的反应,称为氢化硅烷化反应,在工业和学术化学中是一项重要的应用。此反应涉及 Pt–Si–H 簇,这些簇影响过渡态的能量并指导反应的区域选择性 (Rivero-Crespo 等,2020)。
炔烃的分子内碳酰氧甲基化或碳酰胺化
PtCl2 作为炔烃分子内氢氧烷基化、碳酰氧甲基化、氢氨基化和碳酰胺化反应的催化剂。此过程使各种基团从氧转移到碳,并且与易受低价金属物种氧化插入的官能团相容 (Fürstner & Davies, 2005)。
工程蛋白水凝胶的生物正交交联
PTAD-叠氮化物功能化的弹性蛋白样蛋白 (ELP) 通过应变促进的叠氮化物-炔烃环加成 (SPAAC) 反应与双环壬炔 (BCN) 功能化的 ELP 交联,形成水凝胶。这种酪氨酸特异性修饰可能会扩展蛋白质工程材料的设计可能性 (Madl & Heilshorn, 2017)。
二氮杂环丁烯合成
已经开发出一种涉及 PTAD 与富电子炔基硫化物和硒化物形式 [2 + 2] 环加成的办法。此方法提供了获得二氮杂环丁烯(一类独特的杂环化合物)的便捷途径,具有相对广泛的底物范围 (Narangoda 等,2018)。
铂 (0) 催化的烯烃和炔烃二硼化反应机理
对铂 (0) 催化的炔烃和烯烃二硼化反应机理进行了理论研究。此研究提供了对这些反应中涉及的步骤的见解,包括炔烃与铂的配位以及随后的 C-C 键形成 (Cui 等,1997)。
苯乙烯-二乙烯基苯共聚物 (Pt/SDB) 上的铂催化的烯烃和炔烃与倍半硅氧烷的氢化硅烷化
在苯乙烯-二乙烯基苯共聚物 (Pt/SDB) 上,铂催化烯烃和炔烃与倍半硅氧烷的氢化硅烷化研究表明其作为催化剂的效率,其特点是具有高的周转数 (TON) 和选择性。这代表了氢化硅烷化反应多相催化领域的重大进步 (Walczak 等,2018)。
末端炔烃在水中的催化亲核加成
此研究探索了末端炔烃在水中对不饱和亲电体的催化和直接亲核加成,违背了经典反应性。它证明了各种末端炔烃在简单催化剂存在下在水中与一系列亲电体有效反应的潜力 (Li, 2010)。
作用机制
未来方向
属性
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTAD-Alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




